molecular formula C14H12BrN3O5 B4782310 2-(3-bromophenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]propanehydrazide

2-(3-bromophenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]propanehydrazide

Cat. No.: B4782310
M. Wt: 382.17 g/mol
InChI Key: IVCZQKIQHUXADG-LZYBPNLTSA-N
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Description

2-(3-bromophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenoxy group, a nitrofuran moiety, and a hydrazide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]propanehydrazide typically involves a multi-step process. One common method starts with the preparation of 2-(3-bromophenoxy)propanehydrazide, which is then reacted with 5-nitrofuran-2-carbaldehyde under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-bromophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]propanehydrazide involves its interaction with various molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. The hydrazide linkage may also interact with specific enzymes, inhibiting their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)acetohydrazide
  • 2-(3-chlorophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]propanehydrazide

Uniqueness

2-(3-bromophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]propanehydrazide is unique due to the specific combination of its functional groups. The presence of both a bromophenoxy group and a nitrofuran moiety provides a distinct set of chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O5/c1-9(22-11-4-2-3-10(15)7-11)14(19)17-16-8-12-5-6-13(23-12)18(20)21/h2-9H,1H3,(H,17,19)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCZQKIQHUXADG-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(O1)[N+](=O)[O-])OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-])OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-bromophenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]propanehydrazide

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